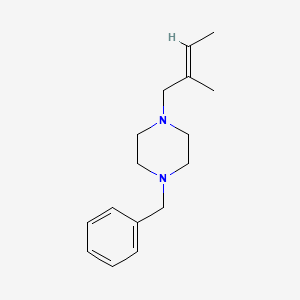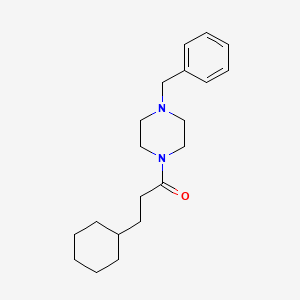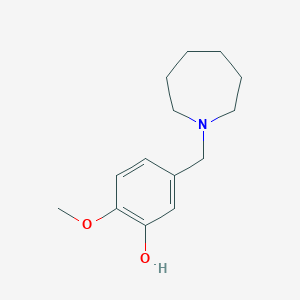![molecular formula C18H20N2O3 B5678125 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5678125.png)
3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific details on the synthesis of the exact compound mentioned are not readily available, related research has been conducted on the synthesis of analogous compounds, focusing on oxadiazoles and benzofurans. For example, Hiremath et al. (2018) reported the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione and investigated its properties through a combined computational and experimental approach, indicating a methodological foundation for synthesizing structurally similar compounds (Hiremath et al., 2018).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using techniques like FT-IR, FT-Raman, NMR, and UV spectral studies. The density functional theory (DFT) calculations, such as those conducted by Hiremath et al. (2018), provide insights into the vibrational modes, chemical shifts, and optoelectronic properties of these molecules. This suggests that similar analytical techniques could be applied to study the molecular structure of the target compound, offering insights into its reactivity and stability (Hiremath et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of oxadiazole and benzofuran derivatives have been explored through various studies. For instance, compounds containing these moieties have been shown to possess potential antifungal activities, as deduced from molecular docking studies which reveal interactions with antifungal proteins through hydrogen bonding and hydrophobic interactions (Hiremath et al., 2018). These findings indicate that our compound of interest may also exhibit significant chemical reactivity conducive to biological applications.
Physical Properties Analysis
The physical properties of compounds like "3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole" can be inferred from studies on similar molecules. Parameters such as melting points, solubility, and stability under various conditions are critical. For oxadiazole and benzofuran derivatives, properties like visible absorption maxima (λmax) and thermodynamic properties have been characterized, suggesting methods to assess the physical properties of the compound (Hiremath et al., 2018).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including their electron-donating and electron-withdrawing capabilities, reactivity towards other chemical entities, and the potential for undergoing various chemical reactions, have been elucidated through computational studies and experimental observations. The work by Hiremath et al. (2018), for example, provides insight into the optoelectronic properties, charge transfer within molecules, and sensitivity towards autoxidation, which could be relevant for understanding the chemical behavior of our target compound (Hiremath et al., 2018).
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-6-11(2)16-14(9-22-17(16)12(10)3)7-15-19-18(20-23-15)13-4-5-21-8-13/h6,9,13H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLDITXKWKBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC3=NC(=NO3)C4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)
![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)

![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide](/img/structure/B5678074.png)
![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)


![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5678107.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)